A Guide to the Spectroscopic Characterization of 4-Isopropoxycyclohexanone
A Guide to the Spectroscopic Characterization of 4-Isopropoxycyclohexanone
Introduction: The Analytical Imperative for 4-Isopropoxycyclohexanone
In the landscape of synthetic chemistry, 4-Isopropoxycyclohexanone serves as a valuable intermediate, particularly in the development of materials and pharmaceutical agents. Its bifunctional nature, possessing both a ketone and an ether, offers rich chemical handles for further molecular elaboration. The unambiguous confirmation of its structure and purity is paramount before its use in downstream applications. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of 4-Isopropoxycyclohexanone. Our approach emphasizes not just the data itself, but the scientific rationale behind the spectral interpretation, providing a robust framework for researchers in the field.
Molecular Structure and Analytical Workflow
The structural integrity of a chemical intermediate is the foundation of any synthetic campaign. For 4-Isopropoxycyclohexanone, a combination of spectroscopic methods provides a multi-faceted and definitive confirmation of its identity.
Caption: Molecular structure of 4-Isopropoxycyclohexanone with atom numbering.
The analytical workflow leverages the strengths of each technique: IR for functional group identification, NMR for mapping the carbon-hydrogen framework, and MS for determining molecular mass and fragmentation patterns.
Caption: Integrated workflow for the structural elucidation of 4-Isopropoxycyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Principle: Proton NMR (¹H NMR) spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule for simple systems.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of 4-Isopropoxycyclohexanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse (zg30).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 8-16 scans for a sufficiently concentrated sample.
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Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
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Data Interpretation and Results: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Based on published data, the following signals are observed and assigned.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) | Rationale |
| 3.78 | Multiplet | 1H | H-1' | The methine proton of the isopropoxy group is deshielded by the adjacent oxygen and split by the six methyl protons and potentially H-4. |
| 3.72 | Multiplet | 1H | H-4 | The methine proton on the cyclohexanone ring attached to the ether oxygen is deshielded. |
| 2.57 - 2.24 | Multiplet | 4H | H-2, H-6 | Protons alpha to the carbonyl group (C=O) are deshielded and appear as complex multiplets due to coupling with each other and adjacent protons. |
| 1.99 - 1.92 | Multiplet | 4H | H-3, H-5 | Protons beta to the carbonyl group are less deshielded and show complex splitting patterns. |
| 1.17 | Doublet | 6H | H-2' | The six equivalent protons of the two methyl groups in the isopropoxy moiety are split into a doublet by the single H-1' proton. |
Data sourced from patent CN112778108A.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy detects the carbon nuclei. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
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Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).
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Acquisition Parameters:
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Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.
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Predicted Data Interpretation: While specific experimental data for 4-Isopropoxycyclohexanone is not widely published, a predicted spectrum can be constructed based on established chemical shift ranges and data from analogous structures like cyclohexanone and isopropyl ethers.
| Predicted Shift (δ) ppm | Assignment (Carbon) | Rationale |
| ~210 | C1 (C=O) | The carbonyl carbon of a six-membered ring ketone typically appears in this highly deshielded region.[1] |
| ~75 | C4 (CH-O) | The carbon atom bonded to the ether oxygen is significantly deshielded. |
| ~70 | C1' (CH-O) | The methine carbon of the isopropoxy group is also deshielded by the oxygen atom. |
| ~41 | C2, C6 | Carbons alpha to the carbonyl group are deshielded relative to other alkanes. |
| ~30 | C3, C5 | Carbons beta to the carbonyl group. |
| ~22 | C2' | The two equivalent methyl carbons of the isopropoxy group appear in the aliphatic region. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch or bend at characteristic frequencies. This technique is exceptionally useful for identifying the presence or absence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
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Sample Application: Apply a small drop of neat liquid 4-Isopropoxycyclohexanone directly onto the ATR crystal.
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Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
Data Interpretation: The IR spectrum is dominated by absorptions corresponding to the ketone and ether functional groups, as well as the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2970-2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the cyclohexyl and isopropyl groups. |
| ~1715 | Strong, Sharp | C=O Stretch | The carbonyl of a saturated six-membered ring ketone. This is a highly diagnostic peak.[2] |
| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the ether linkage. This confirms the presence of the isopropoxy group. |
| 1470-1370 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
Mass Spectrometry (MS)
Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). The excess energy causes this ion to fragment in predictable ways, creating a unique fragmentation pattern that provides structural clues.
Experimental Protocol (GC-MS):
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Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.
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Ionization: Use a standard electron ionization source (70 eV).
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Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.
Data Interpretation: The molecular formula of 4-Isopropoxycyclohexanone is C₉H₁₆O₂, giving a molecular weight of 156.22 g/mol .
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Molecular Ion (M⁺•): A peak at m/z = 156 is expected, corresponding to the intact molecule with one electron removed.
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Key Fragmentation Pathways: The primary fragmentation events in EI-MS for ketones and ethers are alpha-cleavages (cleavage of the bond adjacent to the heteroatom).[3]
Caption: Predicted major fragmentation pathways for 4-Isopropoxycyclohexanone in EI-MS.
Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₈H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropoxy group via alpha-cleavage.[4] |
| 113 | [C₆H₉O₂]⁺ | Loss of a propyl radical (•C₃H₇) from the cyclohexyl ring adjacent to the ether. |
| 97 | [C₆H₉O]⁺ | Loss of the isopropoxy radical (•OC₃H₇) via alpha-cleavage. |
| 84 | [C₅H₈O]⁺• | Retro-Diels-Alder type fragmentation of the cyclohexanone ring. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. |
Conclusion
The structural identity of 4-Isopropoxycyclohexanone is unequivocally established through the synergistic application of NMR, IR, and MS. The ¹H NMR data provides a precise map of the proton environment, IR spectroscopy confirms the presence of the critical ketone and ether functionalities, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and characterization in any research or development context.
References
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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NIST. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. [Link]
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]
